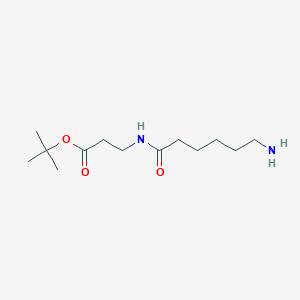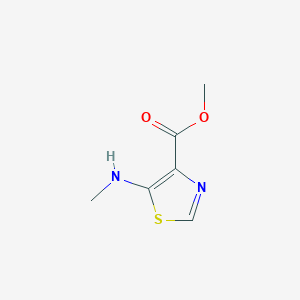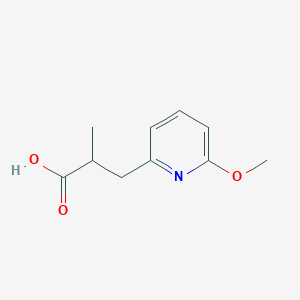
Ethyl 3-amino-5-bromo-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-bromo-2-chlorobenzoate is a chemical compound with the following structural formula:
C9H8BrClNO2
It belongs to the class of benzoic acid derivatives and contains both bromine and chlorine atoms. The compound is commonly used in research and industrial applications due to its interesting properties.
Vorbereitungsmethoden
Synthetic Routes: There are several synthetic routes to prepare Ethyl 3-amino-5-bromo-2-chlorobenzoate. One common method involves the reaction of 3-amino-5-bromo-2-chlorobenzoic acid with ethyl alcohol (ethanol) in the presence of acid catalysts. The esterification reaction proceeds as follows:
3-amino-5-bromo-2-chlorobenzoic acid+Ethanol→Ethyl 3-amino-5-bromo-2-chlorobenzoate+Water
Industrial Production: The compound is industrially produced using optimized conditions to achieve high yields and purity. Industrial-scale synthesis typically involves efficient reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 3-amino-5-bromo-2-chlorobenzoate can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group. For example, it reacts with alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro compounds.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and strong bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (catalyzed by palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution: this compound derivatives.
- Reduction: this compound alcohol.
- Oxidation: Ethyl 3-nitro-5-bromo-2-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-bromo-2-chlorobenzoate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: As a precursor for functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological processes.
- In material science, it could participate in polymerization reactions or surface modifications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-5-bromo-2-chlorobenzoate shares similarities with other benzoate derivatives, such as ethyl 2-amino-3-bromo-5-chlorobenzoate , methyl 3-amino-5-bromo-2-methylbenzoate , and ethyl 5-bromo-2-chlorobenzoate . its unique combination of halogens and amino groups sets it apart.
Eigenschaften
Molekularformel |
C9H9BrClNO2 |
|---|---|
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
ethyl 3-amino-5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI-Schlüssel |
VTIFYUVOLCAONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)


![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)

![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)



